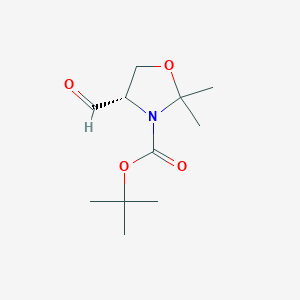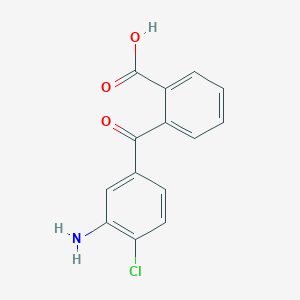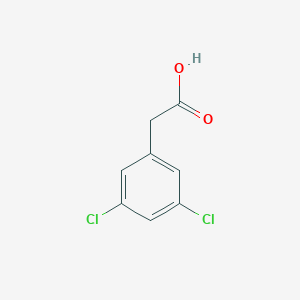
2-(3,5-Dichlorophenyl)acetic acid
描述
Synthesis Analysis
The synthesis of compounds related to 2-(3,5-Dichlorophenyl)acetic acid involves several chemical reactions, highlighting the compound's versatility in organic synthesis. One notable method includes the transformation of azlactones derived from chlorinated vanillin into α-acetoxy propenoic acid with a trans extended side acid side chain conformation, as demonstrated through X-ray crystallography and nuclear magnetic resonance (NMR) methods (Haasbroek, Oliver, & Carpy, 1998).
Molecular Structure Analysis
The molecular structure of related compounds showcases extensive hydrogen bonding, involving carboxylic acid functional groups and acetic acid moieties. For example, the crystal structure analysis of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate reveals hydrogen bonds forming one-dimensional structures, indicating a complex interaction network (Prayzner, Ojadi, Golen, & Williard, 1996).
Chemical Reactions and Properties
The reactivity of dichloroacetic acid derivatives with 1-alkenes in the presence of dichlorotris(triphenylphosphine)ruthenium(II) highlights a convenient route to chlorinated γ-butyrolactones, showcasing the chemical versatility of chlorinated acetic acids (Matsumoto, Nakano, Ohkawa, & Nagai, 1978).
Physical Properties Analysis
The anhydrous tryptaminium salts of isomeric dichlorophenoxyacetic acids demonstrate one-dimensional hydrogen-bonded chain structures, differing in cation-anion conformations and interaction modes. This variation indicates the influence of molecular structure on physical properties (Smith & Lynch, 2015).
Chemical Properties Analysis
Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, combined with computational analysis (HF and DFT), provide insights into the chemical properties of chlorophenoxy acetic acids. These studies reveal the impact of chlorine atoms on the phenyl structure and analyze vibrational patterns related to the acetic acid moiety, offering a comprehensive understanding of the compound's chemical behavior (Karthikeyan, Prince, Ramalingam, & Periandy, 2014).
科学研究应用
Organotin compounds derived from similar acids, such as 2-(2,6-dichlorophenyl)aminophenyl-acetic acid, have shown promising antibacterial and antifungal activities, as reported in a study titled "Synthesis, Spectroscopic Characterization and Biological Studies of Organotin Derivatives of 2- (2,6-dichlorophenyl)aminophenylaceticacid" (Bhatti et al., 2000).
A study titled "Structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid" revealed the crystalline structure of a related compound, which helps in understanding the molecular behavior of similar acetic acid derivatives (Haasbroek et al., 1998).
The study "Uptake and Translocation of 2,4-D-1-14C in Parrotfeather" investigated the effects of a similar compound, 2,4-D-1-14C, on plant growth, indicating the potential use of these compounds in agricultural research (Sutton & Bingham, 1970).
The research paper "2,4-D causes oxidative stress induction and apoptosis in human dental pulp stem cells (hDPSCs)" examined the impact of 2,4-D, a related herbicide, on human cells, contributing to understanding its safety and environmental impact (Mahmoudinia et al., 2019).
A study titled "Imprinted polymer-based sensor system for herbicides using differential-pulse voltammetry on screen-printed electrodes" developed a sensor system for detecting similar herbicides, showcasing the application in environmental monitoring (Kröger et al., 1999).
安全和危害
属性
IUPAC Name |
2-(3,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERINLRFXYGZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199667 | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)acetic acid | |
CAS RN |
51719-65-4 | |
| Record name | 3,5-Dichlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51719-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051719654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dichlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
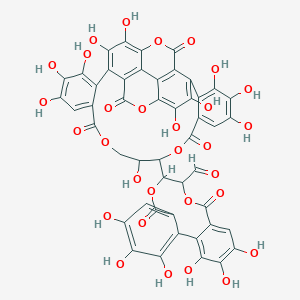
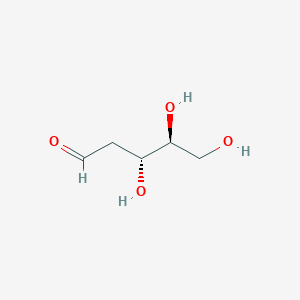
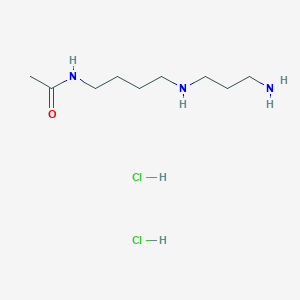
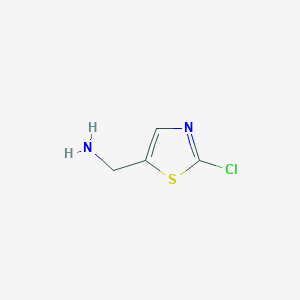
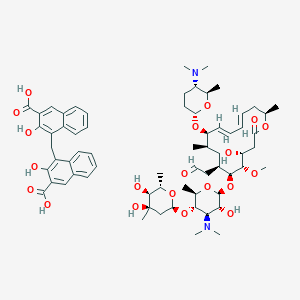
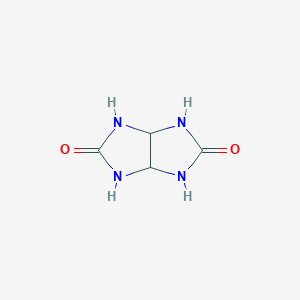
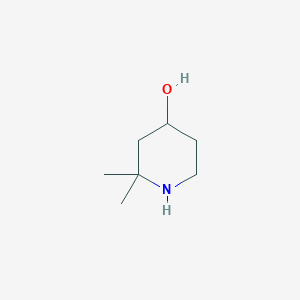
![1,3,4,6-Tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B30993.png)
